molecular formula C18H23N3OS B2558826 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 396723-59-4

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Cat. No.: B2558826
CAS No.: 396723-59-4
M. Wt: 329.46
InChI Key: YEUDKDSAWRUDTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-alpha-methyl-beta-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-, 13C-, 1H/13C (HETCOR) NMR and IR .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 1-aryl substituted dihydro-, 5-methyl-dihydro- and 6-methyl-dihydro-2,4 (1H,3H)pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding beta-alanines or alpha-methyl- and beta-methyl-beta-alanines with urea or potassium thiocyanate .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research on compounds structurally related to N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide has been significant in understanding the molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. Studies utilizing molecular orbital methods and conformational analysis have been pivotal in developing unified pharmacophore models for CB1 receptor ligands, offering insights into the steric and electrostatic requirements for receptor binding and antagonist activity (Shim et al., 2002).

Antitumor and Cytotoxic Activities

Derivatives similar to the compound have been synthesized and tested for their growth inhibitory properties against various cancer cell lines, demonstrating potent cytotoxic activities. These studies provide valuable information on the structural features contributing to the antitumor potential of pyrazole derivatives (Deady et al., 2003).

Antimicrobial Activities

The synthesis of novel thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, including pyrazole-based structures, has been explored for their antimicrobial activities. These studies are crucial for identifying new therapeutic agents against resistant microbial strains (Gad-Elkareem et al., 2011).

Synthesis and Characterization of Pyrazole Derivatives

The chemical synthesis and characterization of pyrazole derivatives, including their reactions and potential for creating various biologically active molecules, have been extensively studied. These investigations contribute to the broader understanding of the synthetic versatility and application potential of pyrazole-based compounds in medicinal chemistry (Ahmed et al., 2018).

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-11-6-12(2)8-13(7-11)21-16(19-17(22)18(3,4)5)14-9-23-10-15(14)20-21/h6-8H,9-10H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUDKDSAWRUDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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